molecular formula C11H24N2O B1480026 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine CAS No. 2098126-06-6

3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B1480026
CAS No.: 2098126-06-6
M. Wt: 200.32 g/mol
InChI Key: LMFCFPZOLHQXRO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or significance in various applications, such as its use in pharmaceuticals, its occurrence in nature, etc .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed during these reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Amino Alcohols : A study by Jha, Kondekar, and Kumar (2010) discusses a method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, including a molecule similar to the target compound (Jha, Kondekar, & Kumar, 2010).

Polymer Chemistry

  • Methacrylic Monomers Synthesis : Yu and Lowe (2009) describe the synthesis and polymerization of methacrylic monomers containing tertiary amine groups, which are related to the target compound (Yu & Lowe, 2009).

X-ray Structural Analysis

  • X-ray Structures of Cathinones : A study by Nycz et al. (2011) presents X-ray structures and computational studies of several cathinones, offering insights into the structural analysis of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Cascade Synthesis in Medicinal Chemistry

  • Isoxazolidine Derivatives Synthesis : Li et al. (2017) developed a cascade synthesis method for ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, showcasing applications in organic synthesis and medicinal chemistry (Li, Wei, Wang, & Ge, 2017).

Antibacterial Agents

Catalysis

  • Palladium(II) Complexes as Catalysts : Zulu et al. (2020) studied Palladium(II) complexes of (pyridyl)imine ligands, including compounds structurally similar to the target molecule, as catalysts for olefin methoxycarbonylation (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Mechanism of Action

The mechanism of action is typically discussed in the context of biologically active compounds. It refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is often found in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-9-11-8-13(6-4-5-12)7-10(11)2/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFCFPZOLHQXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 6
3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine

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